![molecular formula C6H8N4O B13473763 2-[(Pyrazin-2-yl)amino]acetamide](/img/structure/B13473763.png)
2-[(Pyrazin-2-yl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pyrazin-2-yl)amino]acetamide is a heterocyclic compound that contains a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyrazin-2-yl)amino]acetamide typically involves the reaction of pyrazin-2-amine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of pyrazin-2-amine attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(Pyrazin-2-yl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-[(Pyrazin-2-yl)amino]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties, making it useful in the study of bacterial and fungal infections.
Medicine: Due to its anti-inflammatory and analgesic properties, it is being investigated for potential therapeutic applications in pain management and inflammatory diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[(Pyrazin-2-yl)amino]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromophenyl)-N-(pyrazin-2-yl)acetamide: Known for its potent anti-inflammatory and analgesic properties.
Pyrrolopyrazine derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, and kinase inhibitory properties.
Uniqueness
2-[(Pyrazin-2-yl)amino]acetamide is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H8N4O |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-(pyrazin-2-ylamino)acetamide |
InChI |
InChI=1S/C6H8N4O/c7-5(11)3-10-6-4-8-1-2-9-6/h1-2,4H,3H2,(H2,7,11)(H,9,10) |
InChI Key |
MAYAEUHARBENLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


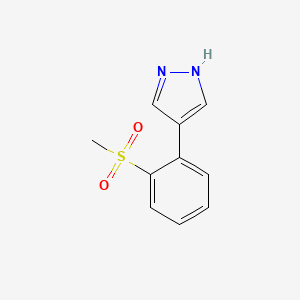
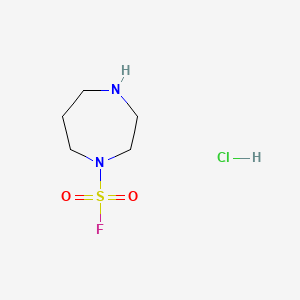

![(2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamide](/img/structure/B13473716.png)
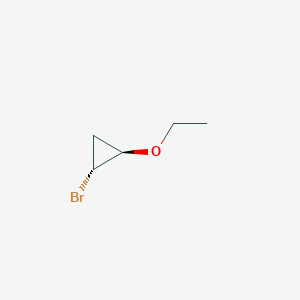
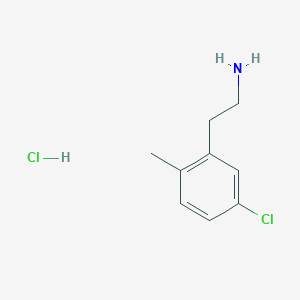
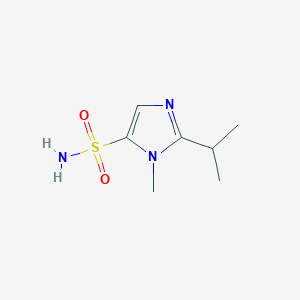
![Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate](/img/structure/B13473737.png)
![1-Oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13473739.png)


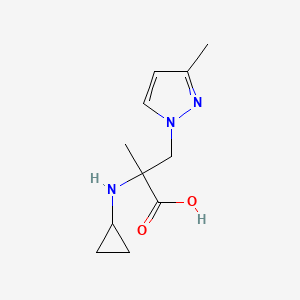
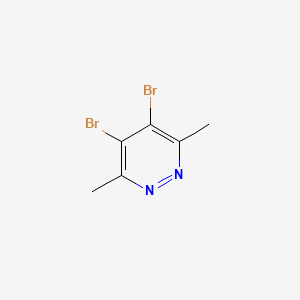
![1-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]methanamine dihydrochloride](/img/structure/B13473790.png)
